Aspulvinone E
CAS No.: 49637-60-7
Cat. No.: VC0006499
Molecular Formula: C17H12O5
Molecular Weight: 296.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49637-60-7 |
|---|---|
| Molecular Formula | C17H12O5 |
| Molecular Weight | 296.278 |
| IUPAC Name | (5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
| Standard InChI | InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9- |
| Standard InChI Key | BNNVVTQUWNGKPH-ZROIWOOFSA-N |
| SMILES | C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Aspulvinone E is chemically defined as a 4-hydroxy-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)furan-2(5H)-one in which the double bond adopts a Z-configuration . Its core structure features a tetronic acid ring (a 5-membered heterocycle) that connects two substituted aromatic rings . This structural arrangement is fundamental to its biological activities and chemical behavior.
The IUPAC name for this compound is (5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one . The molecular formula is C17H12O5, reflecting its composition of 17 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms .
Physical Properties
Aspulvinone E possesses several notable physical properties that influence its behavior in biological systems and chemical reactions. These properties are summarized in the table below:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 296.27 g/mol | |
| Exact Mass | 296.06847348 Da | |
| Physical State | Not specified in available data | - |
| Solubility | Variable depending on solvent (soluble in MeOH, MeCN) |
Chemical Properties
The chemical properties of Aspulvinone E play a crucial role in its interactions with biological systems and its potential applications. These properties include:
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 |
These properties indicate that Aspulvinone E has moderate lipophilicity (as shown by the XLogP3-AA value of 2.6) and possesses multiple sites for potential hydrogen bonding, which could be relevant for its interactions with biological targets .
Natural Sources and Occurrence
Aspulvinone E is primarily isolated from fungal sources, with Aspergillus terreus being the most well-documented producer of this compound . It is classified as both a marine metabolite and an Aspergillus metabolite, highlighting its natural occurrence in marine environments as well as terrestrial fungal species .
Research has confirmed the presence of Aspulvinone E in multiple Aspergillus species, including:
The production of Aspulvinone E by these fungi appears to be part of their secondary metabolism, which often involves the synthesis of bioactive compounds that may provide ecological advantages to the producing organism.
Synthesis Methods
Aldol Condensation Approach
Recent research has developed mild, modular, and efficient synthetic methods for aspulvinones, including Aspulvinone E . One of the most effective approaches involves aldol condensation reactions, which have been demonstrated to deliver Z-configuration products predominantly when performed in acetonitrile (MeCN) .
The synthesis method involves several key steps and considerations:
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The use of appropriate solvents is critical, with acetonitrile showing the best yield among tested solvents
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Base selection influences reaction efficiency, with bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) proving effective
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Temperature control (typically around 65°C) is important for optimal reaction conditions
Configuration Considerations
An interesting aspect of Aspulvinone E synthesis is the possibility of obtaining both Z and E isomers. Research has shown that:
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MeCN as a solvent predominantly yields the Z-configuration products
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The E-configuration of Aspulvinone E can be separated using HPLC techniques after synthesis in appropriate conditions
The configuration of the double bond in Aspulvinone E significantly affects its NMR spectral characteristics, which is consistent with observations from other aspulvinones .
Biological Activities
Antiviral Properties
One of the most significant biological activities of Aspulvinone E is its antiviral potential. It has been broadly classified as having antiviral activity, which has prompted further investigation into specific viral targets .
Anti-SARS-CoV-2 Activity
Recent research has demonstrated that Aspulvinone E exhibits activity against SARS-CoV-2, the virus responsible for COVID-19. Specifically:
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Aspulvinone E inhibits SARS-CoV-2 Main protease (Mpro) with an IC50 of 39.93 ± 2.42 μM
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Enzyme kinetics assays have revealed that Aspulvinone E shows uncompetitive inhibition against SARS-CoV-2 Mpro, with reduced Vmax and Km values
This activity suggests potential applications in developing therapeutic strategies against SARS-CoV-2 infection, although further research is needed to enhance potency and determine in vivo efficacy.
Enzyme Inhibition
Aspulvinone E has been identified as an EC 3.2.1.20 (alpha-glucosidase) inhibitor . Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and inhibitors of this enzyme can potentially affect blood glucose levels. This activity suggests possible applications in managing conditions related to glucose metabolism, though additional research would be necessary to fully characterize this potential.
Biochemical Transformations
An interesting aspect of Aspulvinone E biochemistry involves its transformation in certain contexts. Research indicates that tyrosinase can oxidize either one or both hydroxyphenyl rings of Aspulvinone E in the meta position, resulting in autopolymerization . This process appears to be related to melanin formation in Aspergillus terreus species and represents an intriguing area for further research on the compound's biochemical behavior.
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